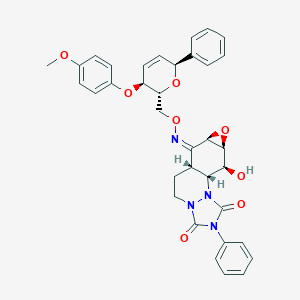
Hexyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl heptanoate is an ester that belongs to the chemical class of fatty acid esters. It is commonly used in the fragrance and flavor industry due to its fruity and floral aroma. Its chemical formula is C13H26O2, and it has a molecular weight of 214.35 g/mol.
Aplicaciones Científicas De Investigación
1. Anticonvulsant Potential
Triheptanoin, a triglyceride of heptanoate, has been identified as a potential anticonvulsant treatment. Its unique profile suggests promising applications in medically refractory epilepsy therapy. The underlying mechanisms involve anaplerosis, which refills the tricarboxylic acid cycle, and metabolism leading to the production of ketones thought to enter the brain and exert anticonvulsant effects (Borges & Sonnewald, 2012).
2. Biochemical Production
Heptanoate, which is part of hexyl heptanoate, is a commercially valuable biochemical building block. Its production from propionate and ethanol through a mixed culture chain elongation process offers an alternative to traditional methods derived from castor oil, presenting a more sustainable production pathway (Grootscholten et al., 2013).
3. Petrochemical Extraction
This compound's components, like heptane, have been studied in petrochemical extraction. 1-Hexyl-3-methylimidazolium hexafluorophosphate, a related compound, has been used for separating heptane from ethanol, indicating potential applications in refining processes (Pereiro et al., 2006).
4. Biocatalysis in Chemical Synthesis
This compound and similar compounds have been synthesized using biocatalysis. Studies on lipase-catalyzed synthesis in different media, including organic solvents and miniemulsion systems, highlight the versatility of enzymatic methods for ester production. This approach offers a green alternative for synthesizing esters used in flavors and fragrances (de Barros et al., 2009).
Propiedades
Número CAS |
1119-06-8 |
|---|---|
Fórmula molecular |
C35H34N4O8 |
Peso molecular |
638.7 g/mol |
Nombre IUPAC |
hexyl heptanoate |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
IFOGOHVJHKKYCT-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)O[C@H]2C=C[C@H](O[C@@H]2CO/N=C\3/[C@H]4CCN5C(=O)N(C(=O)N5[C@H]4[C@@H]([C@H]6[C@@H]3O6)O)C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES |
CCCCCCC(=O)OCCCCCC |
SMILES canónico |
COC1=CC=C(C=C1)OC2C=CC(OC2CON=C3C4CCN5C(=O)N(C(=O)N5C4C(C6C3O6)O)C7=CC=CC=C7)C8=CC=CC=C8 |
Densidad |
0.860-0.865 (20°) |
Otros números CAS |
1119-06-8 |
Descripción física |
Liquid; Herbaceous aroma |
Solubilidad |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




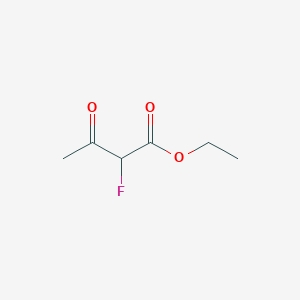
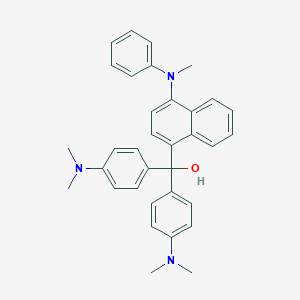
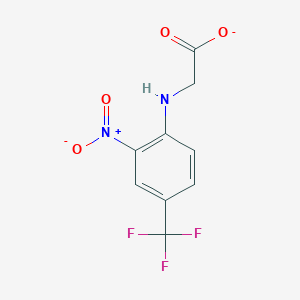
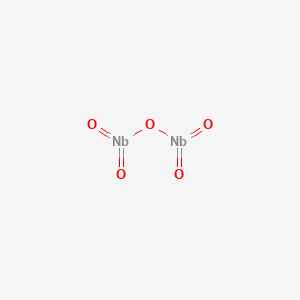


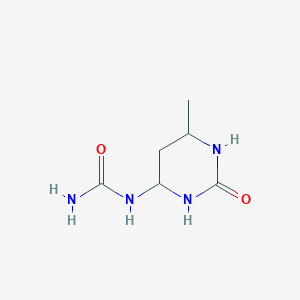
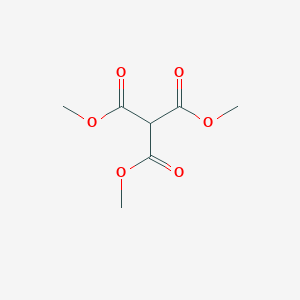
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)



